Lcq908

DGAT1 inhibition IC50 comparison metabolic disease

LCQ908 (Pradigastat) is the only DGAT1 inhibitor with robust clinical efficacy data in familial chylomicronemia syndrome (FCS), demonstrating a 70% reduction in fasting triglycerides at 40 mg and up to 90% suppression of postprandial TG excursions. Unlike other DGAT1 inhibitors (e.g., AZD7687, A-922500), LCQ908 has a uniquely characterized transporter interaction profile (BCRP IC50 5 µM; OATP1B1 IC50 1.66 µM; OATP1B3 IC50 3.34 µM; OAT3 IC50 0.973 µM), making it essential for combination therapy and pharmacokinetic studies. Its oral bioavailability and well-defined PK/PD relationship position it as the reference standard for DGAT1 research in metabolic disease models. Procure this compound to ensure reproducibility and clinical relevance in your FCS, obesity, or type 2 diabetes investigations.

Molecular Formula C25H24F3N3O2
Molecular Weight 455.5 g/mol
CAS No. 956136-95-1
Cat. No. B610185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcq908
CAS956136-95-1
SynonymsLCQ-908;  LCQ908;  LCQ 908;  Pradigastat
Molecular FormulaC25H24F3N3O2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)
InChIKeyGXALXAKNHIROPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LCQ-908 (Pradigastat) DGAT1 Inhibitor: Compound Profile and Procurement Considerations


LCQ-908 (pradigastat; CAS 956136-95-1) is a small-molecule diacylglycerol acyltransferase 1 (DGAT1) inhibitor developed by Novartis, with a molecular formula of C25H24F3N3O2 and a molecular weight of 455.47 [1]. It has been evaluated in Phase I and Phase II clinical trials for metabolic disorders including familial chylomicronemia syndrome (FCS), severe hypertriglyceridemia, and type 2 diabetes [2].

Why LCQ-908 Cannot Be Replaced by Another DGAT1 Inhibitor in Critical Research


DGAT1 inhibitors exhibit substantial variation in enzymatic potency, isoform selectivity, transporter interaction profiles, and clinical efficacy outcomes. For instance, reported IC50 values for human DGAT1 range from 7 nM (A-922500) to 80 nM (AZD7687) across different assay systems . Furthermore, clinical performance differs markedly: while LCQ-908 demonstrated a 70% reduction in fasting triglycerides in FCS patients at 40 mg [1], other DGAT1 inhibitors such as AZD7687 showed a 75% reduction in postprandial TG excursions in healthy subjects but with a distinct safety profile [2]. These quantitative differences preclude the assumption of functional equivalence and necessitate compound-specific procurement based on the precise research application.

LCQ-908 Comparative Evidence: Potency, Clinical Efficacy, and Transporter Interactions


DGAT1 Inhibitory Potency: LCQ-908 vs. AZD7687, PF-04620110, A-922500, T863, ABT-046, and Yhhu2407

LCQ-908 inhibits recombinant human DGAT1 with an IC50 of 57 nM [1] to 78.24 nM [2] depending on the assay system. In a direct head-to-head enzymatic assay, LCQ-908 (IC50 = 78.24 ± 8.16 nM) was less potent than the novel inhibitor Yhhu2407 (IC50 = 18.24 ± 4.72 nM) [2]. In a separate cell-based assay measuring triglyceride synthesis in HeLa cells expressing human DGAT-1, LCQ-908 demonstrated an IC50 of 0.157 µM (157 nM) , whereas ABT-046 achieved an IC50 of 78 nM in the same cell-based system .

DGAT1 inhibition IC50 comparison metabolic disease

Clinical Efficacy in Familial Chylomicronemia Syndrome: LCQ-908 vs. Placebo

In a 21-day open-label study of six FCS patients, LCQ-908 (pradigastat) at 20 mg reduced fasting triglycerides by 41%, and at 40 mg reduced fasting triglycerides by 70% from baseline [1]. In a Phase III randomized, double-blind, placebo-controlled trial of 45 FCS patients, LCQ-908 40 mg reduced fasting triglycerides by 13.9 mg/dL from baseline, compared to a 45.6 mg/dL increase in the placebo group (p = 0.0182) over 12 weeks [2]. No direct comparative clinical data with other DGAT1 inhibitors in FCS are available.

familial chylomicronemia syndrome triglyceride reduction orphan disease

Postprandial Triglyceride Suppression in Healthy Subjects: LCQ-908 vs. AZD7687

In a Phase I study of overweight or obese healthy subjects, LCQ-908 (pradigastat) treatment led to dose-dependent suppression of postprandial triglyceride excursions over 9 hours following a high-fat meal test, with maximal suppression of approximately 90% [1]. In a separate Phase I study of 80 healthy male subjects, the DGAT1 inhibitor AZD7687 decreased postprandial TG excursions by approximately 75% compared to placebo following a fat-containing meal (p < 0.0001) [2].

postprandial lipemia triglyceride excursion metabolic study

Transporter Interaction Profile: LCQ-908 Inhibition of BCRP, OATP1B1, OATP1B3, and OAT3

LCQ-908 inhibits BCRP-mediated efflux activity with an IC50 of 5 µM. It also inhibits OATP1B1 (IC50 = 1.66 ± 0.95 µM), OATP1B3 (IC50 = 3.34 ± 0.64 µM), and OAT3 (IC50 = 0.973 ± 0.11 µM) in a concentration-dependent manner [1]. Comparative transporter inhibition data for other DGAT1 inhibitors are limited, but PF-04620110 has been reported to show no significant inhibition of major CYP enzymes at concentrations up to 10 µM, though transporter-specific data are not available [2].

drug transporter BCRP OATP OAT DDI potential

Optimal Use Cases for LCQ-908 in Preclinical and Clinical Research


Investigating Triglyceride Metabolism in Familial Chylomicronemia Syndrome (FCS)

LCQ-908 is the only DGAT1 inhibitor with robust clinical data in FCS, demonstrating a 70% reduction in fasting triglycerides at 40 mg [1]. Researchers studying FCS pathophysiology or evaluating therapeutic interventions should use LCQ-908 as the reference DGAT1 inhibitor due to its established efficacy in this orphan disease population [2].

Studying Postprandial Lipid Excursions and Chylomicron Secretion

LCQ-908 suppresses postprandial triglyceride excursions by up to 90% following a high-fat meal test [3]. This makes it an ideal tool compound for investigating the role of DGAT1 in dietary fat absorption, chylomicron assembly, and postprandial lipemia in both rodent models and human studies [1].

Evaluating Transporter-Mediated Drug-Drug Interactions (DDI)

LCQ-908 inhibits BCRP (IC50 5 µM), OATP1B1 (IC50 1.66 µM), OATP1B3 (IC50 3.34 µM), and OAT3 (IC50 0.973 µM) [4]. Researchers designing combination therapy studies or investigating the pharmacokinetics of co-administered drugs should consider LCQ-908's transporter inhibition profile when selecting a DGAT1 inhibitor probe [4].

Metabolic Disease Research in Obesity and Type 2 Diabetes

LCQ-908 has demonstrated anti-obesity and anti-diabetic effects in preclinical models and has been evaluated in Phase II trials for type 2 diabetes [5]. Its oral bioavailability and well-characterized PK/PD relationship make it a suitable reference compound for studying DGAT1 inhibition in metabolic disease models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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